molecular formula C5H2Cl2FN B1416180 3,5-Dichloro-4-fluoropyridine CAS No. 916791-62-3

3,5-Dichloro-4-fluoropyridine

Cat. No.: B1416180
CAS No.: 916791-62-3
M. Wt: 165.98 g/mol
InChI Key: RKPKLYSKLVUZKR-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2Cl2FN. It is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Safety and Hazards

3,5-Dichloro-4-fluoropyridine is very toxic by ingestion, inhalation, and skin absorption . Contact may irritate skin, eyes, and mucous membranes . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

Fluoropyridines, including 3,5-Dichloro-4-fluoropyridine, have potential applications in various biological fields . They present a special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increased due to their interesting and unusual physical, chemical, and biological properties .

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-4-fluoropyridine plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. For instance, this compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may inhibit specific signaling pathways by binding to key proteins involved in these pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity. This compound can bind to the active sites of enzymes, blocking substrate access and preventing the catalytic reaction. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects. At higher doses, this compound can exhibit toxic or adverse effects, including organ damage, altered metabolic activity, and changes in behavior. Threshold effects are often observed, where a specific dosage level must be reached before significant effects are seen. These studies are crucial for determining the safe and effective dosage ranges for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, this compound may be metabolized by cytochrome P450 enzymes, resulting in the formation of metabolites that can further interact with cellular components .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cell membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its potential toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications can direct this compound to particular compartments or organelles within the cell. For instance, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where 3,5-dichloropyridine is reacted with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and solvent conditions to minimize by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling would produce a biaryl compound .

Comparison with Similar Compounds

  • 3,5-Dichloro-2,4,6-trifluoropyridine
  • 3,4-Difluoropyridine
  • 2,5-Difluoropyridine

Comparison: 3,5-Dichloro-4-fluoropyridine is unique due to the specific positioning of chlorine and fluorine atoms, which affects its chemical reactivity and physical properties. Compared to other fluorinated pyridines, it may exhibit different reactivity patterns in substitution and coupling reactions, making it suitable for specific synthetic applications .

Properties

IUPAC Name

3,5-dichloro-4-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FN/c6-3-1-9-2-4(7)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPKLYSKLVUZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652914
Record name 3,5-Dichloro-4-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-62-3
Record name 3,5-Dichloro-4-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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